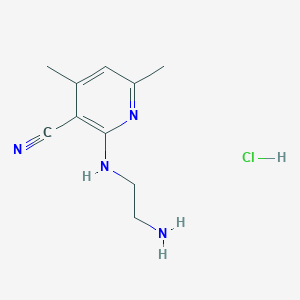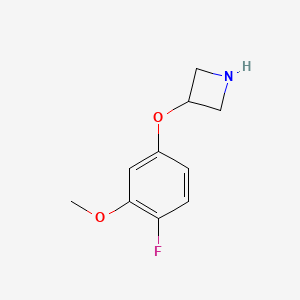
3-(4-Fluoro-3-methoxyphenoxy)azetidine
Overview
Description
Scientific Research Applications
Synthesis and Antioxidant Activity
3-(4-Fluoro-3-methoxyphenoxy)azetidine is involved in the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives. These compounds exhibit significant in-vitro antioxidant activity, suggesting their potential in developing therapeutics and medicinally contributing molecules (Nagavolu et al., 2017).
Nicotinic Acetylcholine Receptor Binding
This compound, specifically as a fluoro derivative, has been studied for its in vivo binding properties to nicotinic acetylcholine receptors. It shows potential for PET imaging of central nicotinic receptors, offering insights into neurological processes and disorders (Doll et al., 1999).
Antiviral Activities
Research has explored the antiviral properties of related compounds, particularly against HIV-1 and HBV. These studies indicate the potential of 3-(4-Fluoro-3-methoxyphenoxy)azetidine derivatives in developing new antiviral drugs (Kumar et al., 1994).
Tubulin-Targeting Antitumor Agents
Compounds including 3-phenoxy-1,4-diarylazetidin-2-ones, which are structurally related to 3-(4-Fluoro-3-methoxyphenoxy)azetidine, have been investigated for their potent antiproliferative properties against cancer cells. They have shown to inhibit tubulin polymerization and induce apoptosis, highlighting their potential in cancer therapy (Greene et al., 2016).
Synthesis of Fluorinated Amino Acids
The compound is also significant in the synthesis of fluorinated beta-amino acids, which are important in medicinal chemistry. These amino acids serve as building blocks for various pharmaceutical compounds (Van Hende et al., 2009).
Discovery of Anticancer Thiourea-Azetidine Hybrids
Thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, related to 3-(4-Fluoro-3-methoxyphenoxy)azetidine, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. They have shown significant potency, indicating their potential as novel antitumor agents (Parmar et al., 2021).
properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-4-7(2-3-9(10)11)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVHRMRMMUIXFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CNC2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-3-methoxyphenoxy)azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



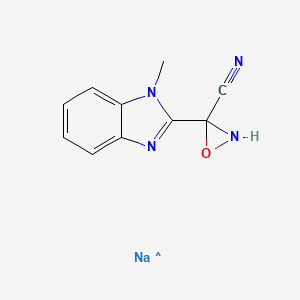
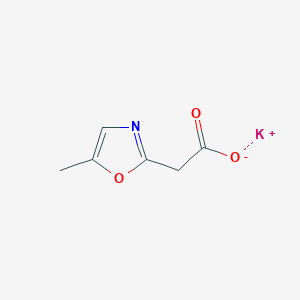
![Ethyl 4-bromo-2-[2-(2-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B1415825.png)
![(1S,3R)-3-{[(tert-Butoxy)carbonyl]amino}-cyclopentan-1-aminium hydrogen oxalate](/img/structure/B1415826.png)
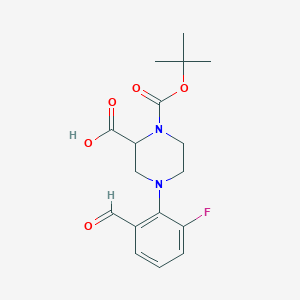
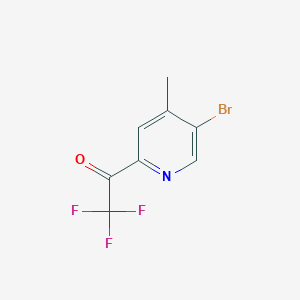
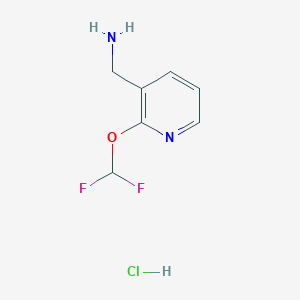

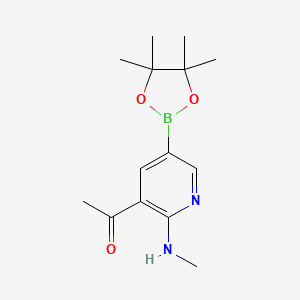
![(R)-N-[1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B1415841.png)
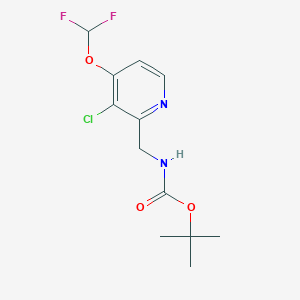
![2-(tert-Butyl) 3a,6a-dimethyl dihydropyrrolo[3,4-c]pyrrole-2,3a,6a(1H,3H,4H)-tricarboxylate](/img/structure/B1415844.png)
